An In-depth Technical Guide to 1,2,3,6-Tetrahydropyridine: Chemical Properties, Structure, and Synthetic Methodologies
An In-depth Technical Guide to 1,2,3,6-Tetrahydropyridine: Chemical Properties, Structure, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of 1,2,3,6-tetrahydropyridine. A critical structural motif in a variety of biologically active compounds, this heterocyclic amine is of significant interest in the fields of medicinal chemistry and drug development. This document includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis. Furthermore, this guide explores the pivotal role of a notable derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), in modeling Parkinson's disease, complete with a visualization of its neurotoxic signaling pathway.
Chemical Structure and Identification
1,2,3,6-Tetrahydropyridine, also known as Δ³-piperideine, is a six-membered heterocyclic compound containing a nitrogen atom and a double bond between carbons 4 and 5.[1] Its chemical structure and basic information are as follows:
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IUPAC Name: 1,2,3,6-tetrahydropyridine[2]
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Chemical Formula: C₅H₉N[2]
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Molecular Weight: 83.13 g/mol [2]
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CAS Registry Number: 694-05-3[2]
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SMILES: C1CNCC=C1[2]
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InChI: InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2[2]
Synonyms: 3-piperideine, δ³-Piperidine, Δ³-piperideine[2]
Physicochemical Properties
A compilation of the key physical and chemical properties of 1,2,3,6-tetrahydropyridine is presented in the table below, facilitating easy reference and comparison.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 108 °C | [4][5] |
| Melting Point | -48 °C | [4][5] |
| Density | 0.911 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.48 | [4][5] |
| Flash Point | 16 °C (closed cup) | [5] |
| Solubility | Insoluble in water | [2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,2,3,6-tetrahydropyridine. Key spectral information is summarized below.
| Spectroscopic Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Data available, specific shifts can be found in spectral databases. | [2][6] |
| ¹³C NMR | Data available, specific shifts can be found in spectral databases. | [2][7] |
| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for C=C and C-N bonds. | [2][8] |
| Mass Spectrometry (MS) | Mass spectrum available for molecular weight confirmation and fragmentation analysis. | [2][9] |
Synthesis of 1,2,3,6-Tetrahydropyridine and its Derivatives
The synthesis of the 1,2,3,6-tetrahydropyridine core is a key focus in organic synthesis due to its prevalence in bioactive molecules.[10] A variety of methods have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Experimental Protocol: Multicomponent Synthesis of Substituted Tetrahydropyridines
Multicomponent reactions (MCRs) offer an efficient one-pot approach to synthesize highly functionalized tetrahydropyridines.[11] The following is a general protocol for a Hantzsch-type synthesis.
Reaction Scheme:
Materials:
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Aromatic or aliphatic aldehyde (1.0 mmol)
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Aniline or other primary amine (1.0 mmol)
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Ethyl acetoacetate (B1235776) or other β-ketoester (1.0 mmol)
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Catalyst (e.g., L-proline, 10 mol%)
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Solvent (e.g., ethanol, 5 mL)
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), amine (1.0 mmol), β-ketoester (1.0 mmol), and catalyst (0.1 mmol).
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Add the solvent (5 mL) and stir the mixture at room temperature for 5-10 minutes.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion (typically 6-12 hours), cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired substituted tetrahydropyridine (B1245486).
Logical Workflow for Multicomponent Synthesis
Caption: Workflow for the multicomponent synthesis of substituted tetrahydropyridines.
Other Synthetic Approaches
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Ring-Closing Metathesis (RCM): RCM of diallylamines using ruthenium-based catalysts is a powerful method for constructing the tetrahydropyridine ring.[12][13]
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Palladium-Catalyzed Heck Reaction: The intramolecular Heck reaction of appropriate amino-alkene precursors can yield tetrahydropyridine derivatives.[6]
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Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile is a classic and effective method for synthesizing six-membered nitrogen heterocycles.[7]
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Reduction of Pyridinium (B92312) Salts: The controlled reduction of N-substituted pyridinium salts can yield 1,2,3,6-tetrahydropyridine derivatives.[1]
Biological Significance: The MPTP Model of Parkinson's Disease
The tetrahydropyridine scaffold is central to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[14] MPTP is a potent and selective dopaminergic neurotoxin that induces a syndrome in primates that closely resembles Parkinson's disease.[15] This discovery has made MPTP an invaluable tool in neuroscience research for studying the pathology of Parkinson's disease and for developing novel therapeutic strategies.[14]
Signaling Pathway of MPTP Neurotoxicity
The neurotoxicity of MPTP is a multi-step process that begins with its metabolism to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[16] The key events in this pathway are illustrated in the diagram below.
Caption: Signaling pathway of MPTP-induced neurotoxicity.
The process begins with the lipophilic MPTP crossing the blood-brain barrier and entering astrocytes.[15] Within these glial cells, monoamine oxidase B (MAO-B) catalyzes the oxidation of MPTP to the intermediate 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP⁺), which is then further oxidized to the toxic metabolite MPP⁺.[17] MPP⁺ is subsequently released into the extracellular space and is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[15] Once inside the neuron, MPP⁺ accumulates in the mitochondria, where it inhibits Complex I of the electron transport chain. This inhibition leads to a cascade of detrimental effects, including ATP depletion and the generation of reactive oxygen species (ROS), ultimately culminating in oxidative stress and the death of the dopaminergic neuron.[15]
Conclusion
1,2,3,6-Tetrahydropyridine is a heterocyclic compound with significant relevance in synthetic and medicinal chemistry. Its physicochemical properties are well-characterized, and a variety of synthetic methods are available for its preparation and the synthesis of its derivatives. The profound neurotoxic effects of its derivative, MPTP, have established it as a critical tool for research into Parkinson's disease. This guide provides a foundational resource for researchers and professionals engaged in the study and application of this important molecular scaffold.
References
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- 2. Processing of MPTP by monoamine oxidases: implications for molecular toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 10. Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines | Semantic Scholar [semanticscholar.org]
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- 15. Studies on the mechanism of MPTP oxidation by human liver monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
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